Clindamycin B-d3 2-Phosphate

Description

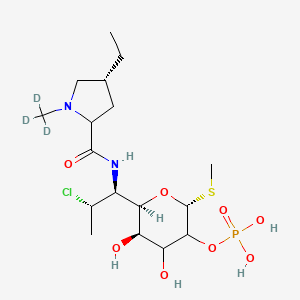

Structure

3D Structure

Properties

Molecular Formula |

C17H32ClN2O8PS |

|---|---|

Molecular Weight |

494.0 g/mol |

IUPAC Name |

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-(trideuteriomethyl)pyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9+,10?,11+,12+,13?,14+,15?,17+/m0/s1/i3D3 |

InChI Key |

GOTDPKVMVWZIIW-BHOIPQKFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H](CC1C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl)CC |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Derivatization of Clindamycin B D3 2 Phosphate

Retrosynthetic Analysis and Design Strategies for Deuterated and Phosphorylated Analogs

The synthesis of Clindamycin (B1669177) B-d3 2-Phosphate begins with a retrosynthetic approach, dissecting the target molecule into simpler, more accessible precursors. Clindamycin is a semi-synthetic antibiotic derived from lincomycin, which is produced by the actinobacterium Streptomyces lincolnensis. wikipedia.org The core structure of clindamycin consists of an amino acid portion and an amino sugar portion linked by an amide bond. nih.gov The "B" designation in Clindamycin B refers to a structural analog where the n-propyl group at the C-4 position of the proline ring is replaced by an ethyl group. rsc.org

The retrosynthetic strategy for Clindamycin B-d3 2-Phosphate involves three key disconnections:

The phosphate (B84403) group at the 2-position: This suggests a late-stage phosphorylation of a protected Clindamycin B-d3 intermediate.

The amide bond: This bond connects the deuterated amino sugar moiety (methylthiolincosaminide or a derivative) and the (2S-cis)-4-ethylpipecolamide moiety.

The deuterated methyl group: The "d3" designation indicates the presence of three deuterium (B1214612) atoms on the N-methyl group of the proline ring. This requires a specific deuterium incorporation step.

Targeted Synthesis of the Clindamycin B-d3 Moiety

The synthesis of the Clindamycin B-d3 portion of the molecule is a multi-step process that requires careful control of stereochemistry and isotopic labeling.

Precursor Chemistry and Stereoselective Functionalization

The synthesis of the amino acid fragment of Clindamycin B, (2S-cis)-4-ethylpipecolamide, can be achieved through various stereoselective methods. nih.gov One approach starts from commercially available (cis)-4-hydroxy-L-proline. mdpi.com The synthesis involves the protection of the amine, oxidation of the hydroxyl group to a ketone, followed by a Wittig olefination to introduce the ethyl group. mdpi.com Subsequent reduction of the double bond and deprotection yields the desired 4-ethyl-L-proline derivative. mdpi.com

The aminosugar moiety, a derivative of methyl α-thiolincosaminide, can be synthesized from carbohydrate precursors. chemrxiv.org These synthetic routes often employ nitroaldol chemistry to form key carbon-carbon bonds and utilize glycal epoxides as versatile glycosyl donors for installing the anomeric group. chemrxiv.org

Deuterium Incorporation Techniques

The introduction of the three deuterium atoms onto the N-methyl group of the proline ring is a critical step. Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction or metabolic pathway. wikipedia.org Several methods can be employed for deuterium incorporation:

Selective Exchange: This method involves the exchange of protons for deuterons at specific positions in the molecule. For instance, hydrogen-deuterium exchange can be used to label specific sites. wikipedia.org

Stoichiometric Deuteration: This approach utilizes deuterated reagents in stoichiometric amounts to introduce deuterium at a specific step in the synthesis. For the N-methyl group, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), would be used to alkylate the secondary amine of the proline derivative. This method offers high isotopic purity.

Late-stage functionalization and hydrogen isotope exchange (HIE) are advanced techniques that allow for the introduction of deuterium at a later stage of the synthesis, which can be more efficient for complex molecules. x-chemrx.commusechem.com

Optimization of Reaction Conditions for Isotopic Purity and Yield

Catalyst Selection: For HIE reactions, catalysts like Raney nickel have shown high deuterium incorporation and can be fine-tuned. x-chemrx.com

Reaction Time and Temperature: These parameters must be precisely controlled to ensure complete reaction without side reactions or loss of the isotopic label. nih.gov

Solvent and Reagent Purity: The purity of solvents and reagents is crucial to avoid unwanted side reactions and ensure high yields.

The use of flow chemistry can offer advantages over traditional batch synthesis by providing precise control over reaction parameters, leading to improved yields and safety. x-chemrx.com

Phosphorylation Chemistry at the 2-Position of Clindamycin B-d3

The final step in the synthesis is the regioselective phosphorylation of the 2-hydroxyl group of the Clindamycin B-d3 molecule.

Selection and Application of Phosphorylating Reagents

The choice of phosphorylating agent is critical for achieving selective phosphorylation at the 2-position, as clindamycin has multiple hydroxyl groups. rsc.org Common phosphorylating agents include:

Phosphorus oxychloride (POCl₃): This is a preferred reagent for phosphorylating complex molecules, often used in the presence of a base to allow for lower reaction temperatures and minimize degradation. google.comgoogle.com

Diamidophosphate (DAP): This reagent has been shown to phosphorylate a wide range of organic molecules, including alcohols, under mild conditions. astrobiology.comscripps.edu

Phosphoramidites: These reagents are also effective for the phosphorylation of alcohols.

To ensure regioselectivity, protecting groups are often employed to block the other hydroxyl groups on the clindamycin molecule, such as the 3- and 4-hydroxyls. google.com For instance, an isopropylidene group can be used to protect the 3- and 4-hydroxyls, directing phosphorylation to the 2-position. google.com Following phosphorylation, the protecting groups are removed to yield the final product. google.com

| Synthetic Step | Key Reagents and Conditions | Purpose |

| Synthesis of (2S-cis)-4-ethylpipecolamide | (cis)-4-hydroxy-L-proline, protecting agents, oxidizing agents, Wittig reagents | Stereoselective synthesis of the amino acid moiety. mdpi.com |

| Synthesis of aminosugar moiety | Carbohydrate precursors, nitroalkanes, glycal epoxides | Construction of the methylthiolincosaminide core. chemrxiv.org |

| Deuterium Incorporation | Deuterated methylating agent (e.g., CD₃I) | Introduction of the d3 label onto the proline nitrogen. |

| Coupling of Fragments | Amide bond forming reagents (e.g., DCC, HOBt) | Linking the amino acid and aminosugar moieties. |

| Phosphorylation | POCl₃, protecting groups (e.g., isopropylidene) | Regioselective introduction of the phosphate group at the 2-position. google.com |

| Deprotection | Acidic or basic hydrolysis | Removal of protecting groups to yield the final product. google.com |

Protective Group Strategies in Multi-Step Synthesis

The presence of multiple hydroxyl groups and a secondary amine in the Clindamycin B structure necessitates a robust protective group strategy to achieve regioselective modifications. An orthogonal protection scheme is crucial, allowing for the sequential deprotection of specific functional groups without affecting others. researchgate.net

A common and effective strategy for the synthesis of clindamycin derivatives involves the protection of the 3- and 4-hydroxyl groups of the lincosamine (B1675473) moiety as a cyclic acetal, typically an isopropylidene ketal. This is achieved by reacting the starting material with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. google.com This protective group is stable under various reaction conditions but can be readily removed under acidic conditions.

For the phosphorylation step, the secondary amine of the proline moiety and any remaining hydroxyl groups that are not the target for phosphorylation must be protected. Carbamates, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), are commonly employed for amine protection. The choice between these depends on the desired deprotection conditions; Boc is acid-labile, while Fmoc is removed under basic conditions. ntu.edu.sg This orthogonality is key in complex syntheses. researchgate.net

The selection of protective groups must also consider the conditions required for deuteration. Some deuteration methods may employ harsh reagents or conditions that could cleave common protective groups. Therefore, the stability of the chosen protective groups under the specific deuteration reaction conditions is a critical consideration.

Table 1: Exemplary Protective Group Strategy for this compound Synthesis

| Functional Group | Protective Group | Protection Reagent | Deprotection Condition | Rationale |

| 3,4-Diol | Isopropylidene | 2,2-Dimethoxypropane, p-TsOH | Mild Acid (e.g., Acetic Acid) | Protects the vicinal diol during deuteration and phosphorylation. |

| Secondary Amine | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) | Protects the amine from side reactions. |

| 2-Hydroxyl | - (Phosphorylation site) | - | - | Target for phosphorylation. |

| 7-Hydroxyl (if present) | Silyl (B83357) Ether (e.g., TBDMS) | TBDMSCl, Imidazole | Fluoride source (e.g., TBAF) | Can be used if selective protection of the 2-hydroxyl is challenging. |

Isolation and Purification Protocols for this compound

The purification of this compound is a significant challenge due to the presence of multiple stereoisomers and structurally related impurities that may be formed during the synthesis. A combination of chromatographic and crystallization techniques is typically required to achieve the high purity necessary for a reference standard.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is the primary tool for the purification of clindamycin derivatives. scirp.org Both normal-phase and reversed-phase chromatography can be employed.

Normal-Phase Chromatography: This technique is particularly effective for separating isomers. chromatographyonline.com Using a silica (B1680970) gel column with a non-polar mobile phase, such as a mixture of ethyl acetate (B1210297) and methanol, can effectively separate compounds based on polarity differences. chromatographytoday.com

Reversed-Phase Preparative HPLC (RP-HPLC): This is a powerful technique for the final purification of polar compounds like phosphate esters. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Gradient elution is often necessary to achieve adequate separation of the target compound from closely eluting impurities. researchgate.net The use of mass spectrometry-compatible buffers is advantageous as it allows for online monitoring of the fractions. researchgate.nettheseus.fi

Crystallization:

Crystallization can be an effective method for both purification and isolation of the final product in a stable, solid form. The choice of solvent system is critical and is often determined empirically. For clindamycin phosphate derivatives, crystallization can be induced from aqueous solutions containing specific salts, which can aid in the formation of a well-defined crystalline product. moravek.com In some cases, the free base of the clindamycin derivative is first isolated as an amorphous solid and then crystallized from an appropriate solvent mixture. google.com

Table 2: Typical Purification Scheme for this compound

| Purification Step | Method | Stationary Phase | Mobile Phase/Solvent | Purpose |

| Initial Crude Purification | Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Removal of non-polar impurities and unreacted reagents. |

| Isomer Separation | Preparative Normal-Phase HPLC | Silica Gel | Ethyl Acetate/Methanol gradient | Separation of Clindamycin B from other isomers. chromatographytoday.com |

| Final Purification | Preparative RP-HPLC | C18 | Water/Acetonitrile with buffer (e.g., ammonium acetate) | Isolation of the highly pure phosphate ester. |

| Isolation | Crystallization/Lyophilization | Various organic solvents/water | - | To obtain the final product as a stable solid. |

Scale-Up Considerations for Research and Reference Material Production

Scaling up the synthesis of a complex, multi-step, isotopically labeled compound like this compound from the milligram to the gram or multi-gram scale presents several challenges that must be addressed to ensure a reproducible, safe, and cost-effective process. pharmafeatures.comneulandlabs.com

Process Chemistry and Optimization:

Route Scouting: The synthetic route chosen for the laboratory scale may not be suitable for larger scale production due to factors such as cost of reagents, safety, and efficiency. pharmafeatures.com It is often necessary to re-evaluate and optimize the synthetic strategy. For isotopically labeled compounds, a key consideration is to introduce the label as late as possible in the synthetic sequence to maximize the incorporation of the expensive labeled starting material. moravek.commanufacturingchemist.com

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and mixing efficiency need to be carefully controlled and optimized for larger reactors. neulandlabs.com Exothermic reactions that are easily managed in the lab can pose significant safety risks on a larger scale. pharmafeatures.com

Purification and Isolation:

Chromatography: Scaling up chromatographic separations can be a major bottleneck. Transferring an analytical HPLC method to a preparative scale requires careful optimization of column size, flow rate, and sample loading to maintain resolution while increasing throughput. chromatographytoday.commdpi.com Centrifugal partition chromatography (CPC) is an alternative liquid-liquid chromatography technique that offers linear scalability and can be a viable option for large-scale purification of isomers. rotachrom.com

Crystallization: The development of a robust crystallization process is crucial for obtaining a consistent and pure final product on a larger scale. This involves a thorough investigation of solvent systems, temperature profiles, and seeding strategies.

Analytical Controls and Quality Assurance:

Impurity Profiling: A comprehensive understanding of the impurity profile is essential. Impurities that are present at negligible levels in small-scale batches can become significant at a larger scale. neulandlabs.com

Good Manufacturing Practices (GMP): For the production of reference standards intended for use in regulated industries, adherence to GMP guidelines is often required. This involves stringent documentation, process validation, and quality control.

The production of this compound for research and as a reference standard is a specialized endeavor that requires expertise in organic synthesis, isotopic labeling, and purification sciences. Careful planning and optimization at each stage are critical for the successful and efficient production of this complex molecule.

Advanced Spectroscopic and Structural Characterization of Clindamycin B D3 2 Phosphate

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Confirmation

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of the elemental composition of Clindamycin (B1669177) B-d3 2-Phosphate. By providing a highly accurate mass measurement, it allows for the differentiation of the compound from other molecules with the same nominal mass.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Clindamycin B-d3 2-Phosphate. In positive ion mode, the molecule readily forms a protonated molecular ion, [M+H]⁺.

A study on the non-deuterated Clindamycin B 2-Phosphate identified the protonated molecule at a mass-to-charge ratio (m/z) of 491. google.com For this compound, a +3 Da shift is expected due to the three deuterium (B1214612) atoms replacing three hydrogen atoms. The high-resolution measurement of this ion confirms the elemental formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₇H₂₉D₃ClN₂O₈PS |

| Theoretical Monoisotopic Mass | 493.1641 |

| Ion | [M+H]⁺ |

| Predicted m/z | 494.1719 |

This data is predicted based on the known structure and the principles of mass spectrometry.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of clindamycin and its derivatives is well-documented. nih.govresearchgate.net Key fragmentation pathways include the loss of the phosphate (B84403) group (H₃PO₄), water (H₂O), and cleavage of the amide bond. For this compound, the fragmentation pattern is expected to be analogous to that of Clindamycin B 2-Phosphate, with shifts in m/z for fragments containing the deuterated ethyl group. The primary fragments are predicted to arise from the neutral loss of phosphoric acid and subsequent cleavages of the sugar and amino acid moieties.

Table 2: Predicted Major MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 494.2)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

| 494.2 | 396.2 | H₃PO₄ | [M+H-H₃PO₄]⁺ |

| 396.2 | 265.1 | C₅H₁₀N₂O₂ | Cleavage of the amino acid side chain |

| 396.2 | 126.1 | C₉H₁₅ClO₄S | 3-ethyl-N-methylpyrrolidine-5-carboxamide |

This data represents predicted fragmentation based on known pathways for similar compounds.

The incorporation of three deuterium atoms in this compound is confirmed by analyzing the isotopic distribution of its molecular ion peak in high-resolution mass spectra. The mass of the deuterated compound is approximately 3 Da higher than its non-deuterated counterpart. The relative intensities of the M, M+1, and M+2 peaks will differ from the theoretical distribution of the non-deuterated compound, confirming the successful isotopic labeling. The degree of deuterium enrichment can be calculated by comparing the observed isotopic pattern with the theoretical patterns for varying levels of deuterium incorporation. This ensures the suitability of the compound as an internal standard. The use of deuterated analogs is a common strategy in quantitative mass spectrometry to differentiate the standard from the analyte. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule, including connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to be very similar to that of Clindamycin B 2-Phosphate, with one key difference: the signal corresponding to the methyl protons of the ethyl group (a triplet in the non-deuterated compound) will be absent. The adjacent methylene (B1212753) protons, which would appear as a quartet, will instead be observed as a singlet or a narrowly split multiplet due to the minimal coupling with deuterium.

The ¹³C NMR spectrum will show a signal for the deuterated methyl carbon, but it will be a multiplet due to ¹³C-¹D coupling and may have a slightly different chemical shift compared to the non-deuterated analog. All other carbon signals are expected to be very similar to those of Clindamycin B 2-Phosphate. google.comgoogle.com

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (in D₂O)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~5.7 | d |

| N-CH₃ | ~2.9 | s |

| S-CH₃ | ~2.2 | s |

| CH₂ (ethyl group) | ~1.6 | s |

This data is predicted based on published data for related compounds and known effects of deuteration.

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (in D₂O)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~175 |

| C-1 | ~90 |

| C-2 | ~75 |

| C-7 | ~55 |

| S-CH₃ | ~15 |

| CD₃ (ethyl group) | ~11 (multiplet) |

This data is predicted based on published data for related compounds and known effects of deuteration.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to trace the connectivity within the sugar ring and the proline moiety. The absence of a correlation between the methylene protons of the ethyl group and a methyl group further confirms the deuteration at this position. google.comgoogle.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the previously assigned proton signals. google.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for confirming the connectivity between the sugar, the amino acid, the phosphate group, and the thio-methyl ether. For instance, a correlation between the H-2 proton and the phosphorus atom (³¹P) would confirm the position of the phosphate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It is used to determine the stereochemistry of the molecule, for example, the trans configuration of the substituents on the proline ring and the relative stereochemistry of the sugar portion of the molecule. google.com

Through the combined application of these advanced spectroscopic methods, the chemical structure, elemental composition, and isotopic enrichment of this compound can be unequivocally verified, ensuring its reliability as an analytical standard.

Deuterium NMR (²H NMR) for Confirmation of Labeling Position and Extent

Deuterium (²H) NMR spectroscopy is a powerful and direct method for verifying the site and degree of isotopic labeling in deuterated compounds like this compound. Since the natural abundance of deuterium is very low (approx. 0.015%), a signal in the ²H NMR spectrum provides definitive evidence of deuterium incorporation. sigmaaldrich.com The technique is highly specific, as the chemical shift of a deuterium nucleus is virtually identical to that of a proton in the same chemical environment. This allows for precise assignment of the deuterium label's position if the corresponding ¹H NMR spectrum is known. sigmaaldrich.com

In the case of this compound, the "d3" designation implies the substitution of three hydrogen atoms with deuterium. The analysis would focus on identifying a signal in the ²H NMR spectrum corresponding to the chemical shift of the labeled methyl group. For instance, if the N-methyl group of the pyrrolidine (B122466) ring is the site of deuteration, a signal would be expected in the corresponding region of the spectrum.

The integration of the ²H NMR signal, relative to a known internal standard, can be used to determine the extent of deuteration, or the isotopic enrichment, at the labeled position. sigmaaldrich.com The sharpness and multiplicity of the signal can also provide information about the molecular dynamics and the quadrupolar interaction of the deuterium nucleus with its local electronic environment.

Table 1: Illustrative ²H NMR Chemical Shifts for Deuterated Functional Groups

| Functional Group Type | Typical Chemical Shift (δ, ppm) |

| -CD₃ (aliphatic) | 0.8 - 2.5 |

| -OCD₃ | 3.2 - 4.0 |

| Ar-CD₃ | 2.1 - 2.5 |

| N-CD₃ | 2.2 - 3.0 |

Note: Data is illustrative and actual shifts depend on the specific molecular structure.

Phosphorus-31 NMR (³¹P NMR) for Phosphate Moiety Characterization

Phosphorus-31 (³¹P) NMR is an essential technique for characterizing the phosphate group in this compound. The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive and straightforward nucleus for NMR analysis. wikipedia.org The chemical shift in ³¹P NMR is particularly informative about the oxidation state and bonding environment of the phosphorus atom.

For this compound, the spectrum is expected to show a single resonance corresponding to the phosphate monoester moiety. The chemical shift of this signal typically falls within a well-defined range, distinguishing it from other phosphorus-containing species like phosphodiesters or inorganic phosphate. researchgate.netlincoln.ac.nz Studies on similar phosphate esters show that the chemical shift for a phosphate monoester generally appears between +3 and +6 ppm relative to the standard, 85% phosphoric acid. lincoln.ac.nz This technique can definitively confirm the presence and type of the phosphate group at the 2-position of the lincosamide sugar. Furthermore, ³¹P NMR can be used to determine the pKa values of the phosphate group through pH titration experiments. researchgate.net

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Phosphate Species

| Phosphorus Species | Chemical Shift Range (δ, ppm) |

| Orthophosphate Monoesters | +3 to +6 |

| Orthophosphate Diesters | -3 to +2 |

| Pyrophosphates | -10 to -5 |

| Inorganic Orthophosphate | 0 to +3 (pH dependent) |

Note: Chemical shifts are referenced to 85% H₃PO₄. wikipedia.orglincoln.ac.nz

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Polymorphism Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. These techniques are complementary, as they are governed by different selection rules. nih.gov

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands would confirm the presence of key functional groups. researchgate.netdoi.org These include O-H stretching from the hydroxyl groups, C=O stretching from the amide carbonyl, P-O stretching from the phosphate group, and C-Cl stretching. researchgate.netmdpi.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can be a powerful tool for studying the carbon backbone and polymorphism. skemman.is

Both FTIR and Raman are sensitive to the solid-state environment of the molecule. Different crystalline forms (polymorphs) or solvates of a compound will produce distinct vibrational spectra due to differences in intermolecular interactions, such as hydrogen bonding. nih.govhep.com.cn Therefore, these techniques are crucial for assessing the polymorphic purity of a sample and studying phase transformations. acs.org

Table 3: Key FTIR Absorption Bands for Clindamycin Phosphate Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3000 - 3600 |

| Amide (N-H) | N-H Stretch | 3200 - 3400 |

| Amide (C=O) | C=O Stretch | ~1650 |

| Phosphate (P=O) | P=O Stretch | 1100 - 1250 |

| Phosphate (P-O) | P-O Stretch | 950 - 1100 |

| C-Cl | C-Cl Stretch | 600 - 800 |

Source: Based on general FTIR correlation tables and spectra of clindamycin derivatives. researchgate.netdoi.orgmdpi.com

X-ray Crystallography for Solid-State Conformational Analysis (If applicable)

Studies on the non-deuterated Clindamycin Phosphate have revealed that it can exist in various crystalline forms, including solvates and polymorphs. hep.com.cnacs.org For example, crystal structures of a dimethyl sulfoxide (B87167) (DMSO) solvate and a methanol/water solvate have been determined, both crystallizing in the monoclinic P2₁ space group. hep.com.cn The analysis reveals intricate hydrogen-bonding networks that define the crystal packing and influence the physical properties of the solid. hep.com.cnresearchgate.net

For this compound, X-ray crystallography would confirm the connectivity of the atoms, including the position of the phosphate group at the C2 hydroxyl of the sugar moiety. It would also reveal the specific conformation of the pyrrolidine ring and the orientation of the side chains. This structural information is invaluable for understanding its physical properties and for computational modeling studies. Powder X-ray Diffraction (PXRD) is a related technique used on microcrystalline material to identify the crystalline form by comparing its diffraction pattern to known patterns. google.comgoogle.comgoogle.com

Table 4: Example Crystallographic Data for a Clindamycin Phosphate Solvate

| Parameter | Value (for Methanol/Water Solvate V) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.15 |

| b (Å) | 10.74 |

| c (Å) | 13.06 |

| β (°) | 106.3 |

| Volume (ų) | 1366 |

| Z (molecules/unit cell) | 2 |

Source: Data from a study on Clindamycin Phosphate solvates. hep.com.cn

Analytical Methodologies for Quantitative and Qualitative Assessment of Clindamycin B D3 2 Phosphate

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

LC-MS/MS stands as the reference technique for the bioanalysis of pharmaceuticals and their metabolites or impurities due to its superior sensitivity and selectivity. chromatographyonline.com The development of a robust LC-MS/MS assay for Clindamycin (B1669177) B-d3 2-Phosphate involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The primary goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and baseline separation of the analyte from endogenous matrix components and other related substances. researchgate.net For lincosamide compounds like Clindamycin B-d3 2-Phosphate, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

Optimization involves a systematic evaluation of several key parameters:

Stationary Phase (Column): C8 and C18 columns are frequently utilized for the analysis of Clindamycin and its related substances. usp.orgnih.gov For instance, a Zorbax Eclipse XDB C8 column (250 × 4.6 mm, 5 µm) has been successfully used for the separation of Clindamycin Phosphate (B84403) and its impurities. usp.orgusp.org The choice between C8 and C18 depends on the desired retention characteristics, with C18 providing greater retention for non-polar compounds.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. rjeid.com The pH of the aqueous component, often a phosphate buffer, is critical and is usually adjusted to an acidic pH (e.g., 2.9) to ensure the analyte is in a consistent ionic state, which promotes good peak shape. core.ac.uk A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of all compounds of interest while maintaining resolution. usp.orgusp.org

Flow Rate and Column Temperature: The mobile phase flow rate is adjusted to balance analysis time with separation efficiency. A typical flow rate might be between 1.0 and 1.5 mL/min. usp.orgcore.ac.uk The column temperature is controlled (e.g., at 40°C) to ensure reproducible retention times and improve peak symmetry. usp.orgusp.org

A successful optimization results in a method with a reasonable run time, often under 10 minutes for bioanalytical applications, ensuring high throughput. core.ac.uk

Table 1: Example of Optimized Chromatographic Conditions for Clindamycin Phosphate Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax Eclipse XDB C8, (250 × 4.6) mm, 5 µm | usp.orgusp.org |

| Mobile Phase | Gradient elution with Acetonitrile and 0.02M Phosphate Buffer (pH 2.9) | usp.orgcore.ac.uk |

| Flow Rate | 1.2 mL/min | usp.org |

| Column Temperature | 40°C | usp.org |

| Injection Volume | 20 µL | usp.org |

| Detector | PDA at 205 nm (for HPLC-UV) or Mass Spectrometer | usp.org |

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high degree of selectivity required for bioanalysis. nih.gov The most common detection strategy is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). proteomics.com.au This technique uses a triple quadrupole mass spectrometer to perform two stages of mass filtering, which drastically reduces background noise and enhances sensitivity. proteomics.com.au

The process for developing an MRM method for this compound involves:

Parent Ion Selection: The compound is infused into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The protonated molecule [M+H]⁺ is identified in the first quadrupole (Q1). For this compound, this would be the ion corresponding to its specific molecular weight plus a proton.

Fragmentation: The selected parent ion is passed into the second quadrupole (Q2), which functions as a collision cell. Here, the ion is fragmented by collision with an inert gas (e.g., argon).

Daughter Ion Selection: Specific, stable, and abundant fragment ions (daughter or product ions) are selected and monitored in the third quadrupole (Q3).

The specific mass transition from the parent ion to the daughter ion is unique to the analyte's structure. For this compound used as an internal standard, a unique MRM transition would be established, distinct from the transition used for the non-labeled analyte, Clindamycin B 2-Phosphate. This allows the instrument to measure both compounds simultaneously and independently in the same sample. proteomics.com.auresearchgate.net

When analyzing samples from biological matrices such as plasma, serum, or tissue homogenates, co-eluting endogenous components can interfere with the ionization of the analyte in the MS source. chromatographyonline.com This phenomenon, known as the matrix effect, can lead to either ion suppression (loss of signal) or ion enhancement (increase in signal), compromising the accuracy and reproducibility of the assay. chromatographyonline.commdpi.com Phospholipids are a major cause of matrix effects in plasma samples. chromatographyonline.com

The evaluation of matrix effects is a critical component of method validation. Common assessment strategies include:

Post-Column Infusion: A solution of the analyte is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal for the analyte indicates regions of ion suppression or enhancement. mdpi.com

Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. The ratio of these responses provides a quantitative measure of the matrix effect. mdpi.com

While sample preparation techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove interfering components, the most effective way to compensate for unavoidable matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. chromatographyonline.comresearchgate.net

Application as an Internal Standard in Bioanalytical Quantification

The primary role of this compound is to serve as an internal standard (IS) for the accurate quantification of the impurity Clindamycin B 2-Phosphate. Its structure is nearly identical to the analyte, with the only difference being the presence of deuterium (B1214612) atoms, which increases its mass but does not significantly alter its chemical and physical properties.

Stable Isotope Dilution Mass Spectrometry (IDMS or SID-MS) is a powerful quantitative technique and a primary method for chemical measurement. sigmaaldrich.com In this approach, a known amount of the stable isotope-labeled standard (e.g., this compound) is added to the sample at the beginning of the sample preparation process. researchgate.net

The key advantages of using a SIL-IS like this compound are:

Co-elution: The SIL-IS has nearly identical chromatographic retention time to the non-labeled analyte. researchgate.net

Compensation for Variability: Because the IS and analyte behave almost identically during extraction, chromatography, and ionization, any sample loss during preparation or fluctuation in instrument response (including ion suppression or enhancement) will affect both compounds to the same degree. chromatographyonline.comresearchgate.net

The concentration of the analyte is determined by calculating the ratio of the MS signal response of the analyte to the MS signal response of the known amount of IS. This ratioing corrects for variations, leading to exceptional accuracy and precision. sigmaaldrich.com

The use of this compound as an internal standard is fundamental to the validation of the bioanalytical method according to regulatory guidelines. usp.orgusp.org

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components is established by analyzing blank matrix samples and samples spiked with related substances. The unique MRM transitions for the analyte and the IS ensure high specificity. veterinaria.organalchemres.org

Linearity: A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration over a defined range. The curve is typically fitted with a weighted linear regression model. A correlation coefficient (r²) of 0.99 or better is generally required. core.ac.uknih.gov

Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percent deviation of the measured concentration from the nominal value, while precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For bioanalytical methods, accuracy is typically required to be within ±15% (±20% at the lower limit of quantification, LLOQ), and precision should be ≤15% (≤20% at the LLOQ). core.ac.uknih.gov

Table 2: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

| Validation Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.990 | core.ac.uk |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | nih.gov |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | nih.gov |

| Recovery | Consistent, precise, and reproducible (e.g., >80%) | core.ac.uk |

| Specificity | No significant interference at the retention time of the analyte and IS | veterinaria.organalchemres.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org However, direct analysis of phosphorylated and polar compounds like this compound by GC-MS is challenging due to their low volatility and thermal instability. The high temperatures used in the GC injection port can lead to thermal degradation of the molecule before it is analyzed. wikipedia.org

To overcome these limitations, a crucial pre-analytical step of derivatization is required. This process modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. psu.edu For compounds containing active hydrogen groups, such as those in this compound, several derivatization techniques are applicable:

Silylation: This is a common approach where active hydrogens in hydroxyl and amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. psu.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are frequently used. A study on the residue analysis of clindamycin utilized a silylating reagent for pre-column derivatization, which rendered the molecule more amenable to gasification and subsequent GC-MS detection. google.com This approach would convert the polar hydroxyl and phosphate groups of this compound into their more volatile silyl (B83357) ether and silyl ester forms, respectively.

Acylation: This method involves the introduction of an acyl group.

Alkylation: This technique replaces an active hydrogen with an aliphatic or aliphatic-aromatic group. psu.edu

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivative of this compound is separated from other components on a capillary column, such as a 5% phenylmethyl polysiloxane column. google.com The separated derivative then enters the mass spectrometer, where it is ionized (commonly by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). google.com The mass spectrum provides a molecular fingerprint that confirms the identity of the compound, while the chromatographic peak area allows for quantification.

| Parameter | Description | Reference |

| Pre-analytical Step | Derivatization is necessary to increase volatility and thermal stability. | psu.edu |

| Derivatization Reagent | Silylating reagents (e.g., BSTFA with TMCS) are commonly used for compounds with hydroxyl and phosphate groups. | psu.edugoogle.com |

| GC Column | A capillary column, such as Rtx-5 (5% phenylmethyl polysiloxane), is often employed. | google.com |

| Detection | Mass Spectrometry (MS) with an Electron Ionization (EI) source. | google.com |

| Quantitative Ions | Specific ions are selected for quantification to ensure specificity and sensitivity. For the related compound lincomycin, m/z 126 was used as a quantitative ion. | google.com |

Electrophoretic Techniques for Separation and Detection

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer high-efficiency separations and are well-suited for the analysis of charged species like this compound. nih.gov CE methods are known for their short analysis times, low consumption of reagents, and high resolving power. researchgate.net

Several modes of CE can be applied to the analysis of this compound:

Micellar Electrokinetic Capillary Chromatography (MEKC): This technique uses surfactants, such as sodium dodecyl sulfate (B86663) (SDS), added to the background electrolyte (BGE) at a concentration above the critical micelle concentration. nih.gov This creates a pseudostationary phase that can separate both charged and neutral analytes. MEKC has been successfully used for the analysis of various antibiotics, including clindamycin phosphate. nih.gov

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. It is ideal for separating charged molecules like the phosphate ester of clindamycin.

Studies have demonstrated the use of CE with borate (B1201080) buffers and direct UV detection for the analysis of clindamycin phosphate. nih.gov The method has been used to determine product potency by comparing peak area ratios. nih.gov Furthermore, clindamycin phosphate itself has been employed as a novel chiral selector in CE for the enantiomeric separation of various racemic basic drugs, highlighting its utility and well-understood behavior in electrophoretic systems. mdpi.comnih.gov The optimization of separation parameters is crucial for achieving the desired resolution.

| Parameter | Typical Conditions for Clindamycin Phosphate Analysis | Reference |

| Technique | Micellar Electrokinetic Capillary Chromatography (MEKC) or Capillary Zone Electrophoresis (CZE). | nih.govmdpi.com |

| Background Electrolyte (BGE) | Borate buffers are commonly used. The pH of the BGE is a critical parameter influencing migration time and separation. | nih.govnih.gov |

| Chiral Selector | Clindamycin phosphate can itself act as a chiral selector. Concentrations of 60 or 80 mM have been found to be optimal in some applications. | nih.gov |

| Detection | Direct UV detection is a common method. | nih.gov |

| Applied Voltage & Temperature | These parameters are optimized to achieve the best separation efficiency and analysis time. A low capillary temperature is often recommended. | nih.gov |

A chiral ionic liquid, cholinium-clindamycin phosphate, has also been synthesized and used as a sole chiral selector in CE, demonstrating improved enantioseparation capability compared to clindamycin phosphate alone. researchgate.net This indicates the versatility of the clindamycin phosphate structure in developing advanced electrophoretic separation methods.

Pre Clinical Pharmacokinetic and Biotransformation Investigations of Clindamycin B D3 2 Phosphate

In Vitro Metabolic Stability and Conversion Kinetics

Phosphatase-Mediated Dephosphorylation to Active Clindamycin (B1669177)

Clindamycin B-d3 2-Phosphate is a prodrug form of the lincosamide antibiotic, clindamycin. In its phosphate (B84403) ester form, the compound exhibits weak antibacterial activity. nih.gov Its therapeutic efficacy is dependent on its in vivo conversion to the active parent compound, clindamycin. nih.govmedchemexpress.com This biotransformation is primarily achieved through phosphatase-mediated dephosphorylation. medchemexpress.com

Alkaline phosphatases (ALPs), which are ubiquitous enzymes, catalyze the hydrolysis of the phosphate group from the molecule. researchgate.netneb.com This enzymatic action removes the phosphate moiety, yielding the active clindamycin. The process of dephosphorylation is crucial for the activation of the prodrug. researchgate.net In vitro studies have demonstrated that the conversion of clindamycin phosphate to clindamycin is rapid. medchemexpress.com The rate of this conversion can be influenced by the pH of the medium, with increased alkalinity enhancing the antibacterial activity, presumably by favoring the dephosphorylation process. nih.gov

The kinetics of this dephosphorylation can be studied using various in vitro systems. For instance, the release of clindamycin from nanoparticle formulations has been shown to follow a biphasic pattern, with an initial rapid release phase followed by a more sustained release over time. nih.gov This suggests that the initial burst of dephosphorylation is followed by a slower, more controlled conversion.

Hepatic Microsomal Metabolism of the Clindamycin Moiety (Phase I and II)

Once dephosphorylated to the active clindamycin, the molecule undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.govfda.gov In vitro studies using human liver and intestinal microsomes have identified CYP3A4 as the predominant enzyme responsible for the metabolism of clindamycin, with a minor contribution from CYP3A5. nih.govfda.govresearchgate.netnih.gov

The primary metabolic pathway is oxidation, leading to the formation of two main metabolites: clindamycin sulfoxide (B87167) and N-desmethylclindamycin. drugbank.comnih.govpsu.edu Clindamycin sulfoxide is the major metabolite, while N-desmethylclindamycin is formed to a lesser extent. fda.govresearchgate.netpsu.edu Both of these metabolites are considered to have reduced bioactivity compared to the parent clindamycin. drugbank.comnih.gov

The kinetics of this metabolism have been investigated in vitro. Studies have shown that the formation of clindamycin sulfoxide in human liver microsomes correlates with CYP3A-catalyzed activity. researchgate.netnih.gov Furthermore, specific inhibitors of CYP3A4, such as ketoconazole, have been shown to significantly inhibit the S-oxidation of clindamycin. researchgate.netnih.gov

| Enzyme | Metabolite Formed | Significance |

| CYP3A4 | Clindamycin sulfoxide, N-desmethylclindamycin | Major metabolizing enzyme nih.govfda.govresearchgate.netnih.gov |

| CYP3A5 | Clindamycin sulfoxide, N-desmethylclindamycin | Minor contributor to metabolism nih.govfda.gov |

Role of Intestinal Microbiota in Prodrug Hydrolysis and Metabolism

The intestinal microbiota plays a significant role in the metabolism of many drugs, and clindamycin is no exception. The gut microbiome can influence the pharmacokinetics of clindamycin in several ways. frontiersin.org While the initial dephosphorylation of the prodrug is primarily mediated by host phosphatases, the intestinal microbiota can also contribute to the metabolism of the active clindamycin.

Bacterial enzymes within the gut can perform a variety of chemical transformations, including hydrolysis and reduction reactions. mdpi.com The composition of the gut microbiota can be significantly altered by antibiotic administration, including clindamycin itself. frontiersin.orgnih.govuv.es This can, in turn, affect the metabolic capacity of the gut microbiome and potentially alter the disposition of clindamycin. For instance, antibiotic-induced dysbiosis can lead to changes in the expression of genes involved in various metabolic pathways. uv.es

Elucidation of Biotransformation Pathways and Metabolite Identification Using Deuterium (B1214612) Labeling

Identification of Major and Minor Metabolites (e.g., Sulfoxide, N-demethylated)

The use of deuterium-labeled compounds, such as this compound, is a powerful tool in metabolic studies. medchemexpress.eumedchemexpress.commedchemexpress.comcaymanchem.com The deuterium label serves as a stable isotope tracer, allowing for the differentiation of the drug and its metabolites from endogenous compounds in biological matrices. This facilitates the identification and quantification of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). psu.edu

As previously mentioned, the major metabolites of clindamycin are clindamycin sulfoxide and N-desmethylclindamycin. drugbank.comnih.govnih.govpsu.edunih.gov In vitro studies with human liver and intestinal microsomes have confirmed the formation of these metabolites. researchgate.netnih.govpsu.edu The sulfoxide metabolite is the result of oxidation at the sulfur atom, while the N-demethylated metabolite is formed by the removal of a methyl group from the nitrogen atom. drugbank.comnih.gov Both of these metabolites have been characterized using LC/MS. psu.edu

| Metabolite | Metabolic Reaction | Enzyme System |

| Clindamycin Sulfoxide | Oxidation | CYP3A4, CYP3A5 nih.govfda.govresearchgate.netnih.gov |

| N-desmethylclindamycin | N-demethylation | CYP3A4, CYP3A5 nih.govfda.govresearchgate.netnih.gov |

Kinetic Isotope Effects in Metabolic Transformations

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. libretexts.orgresearchgate.net This phenomenon can be particularly useful in studying reaction mechanisms, including enzymatic transformations. libretexts.orgresearchgate.netnih.gov

In the context of this compound, the deuterium atoms are located on the B-methyl group. If the cleavage of a C-H bond involving this methyl group is a rate-determining step in a metabolic pathway, then a primary KIE would be observed, resulting in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. libretexts.org

In Vitro Membrane Permeability and Transporter Interaction Studies (e.g., Caco-2, MDCK Models)

The assessment of a drug's ability to cross biological membranes is a cornerstone of preclinical evaluation. This is often investigated using in vitro models such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayers, which simulate the intestinal epithelium and blood-brain barrier, respectively. medtechbcn.comevotec.com

Research Findings:

Studies on the parent compound, Clindamycin, indicate that it is a Biopharmaceutics Classification System (BCS) Class III substance, characterized by high solubility and poor membrane permeability. nih.gov This inherently low permeability is a key reason for the development of prodrug strategies like the phosphate ester.

Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted model for predicting human intestinal absorption. evotec.com When tested in this system, clindamycin demonstrates low to moderate apparent permeability (Papp). The transport occurs via both passive diffusion and active transport mechanisms. Research has suggested that clindamycin may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug out of cells, thereby limiting its net absorption. researchgate.net

MDCK Permeability: The MDCK cell line is another valuable tool, often transfected with specific human transporters like MDR1 (P-gp) to investigate efflux liability directly. evotec.com Studies with MDCK cells corroborate the findings from Caco-2 assays, confirming that clindamycin's permeability is restricted, in part, due to efflux transporter activity. researchgate.netscience.gov

While direct experimental data on the permeability of This compound is not available in the reviewed literature, the introduction of three deuterium atoms is not expected to substantially alter its fundamental passive permeability characteristics compared to the non-labeled version. The primary determinants of passive membrane transport—lipophilicity, size, and charge—remain virtually unchanged. However, any interactions with transporters could potentially be subtly affected, though this is less commonly observed than metabolic effects.

| Model System | Compound | Direction | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Notes |

| Caco-2 | Clindamycin | A -> B | Low to Moderate | >2 | Data suggests P-gp mediated efflux. evotec.comresearchgate.net |

| MDCK-MDR1 | Clindamycin | A -> B | Low | High | Confirms interaction with P-gp efflux transporter. evotec.com |

Data presented is for the active drug, Clindamycin, as specific data for the phosphate prodrug or its deuterated version in these assay systems is not publicly available. The prodrug, being more water-soluble, is expected to have lower passive permeability than the active form.

In Vitro Protein Binding Characteristics and Dynamics

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as only the unbound fraction is free to distribute into tissues and exert a pharmacological effect.

Research Findings:

The plasma protein binding of the active drug, Clindamycin, is well-characterized and exhibits concentration-dependent behavior.

Binding Percentage: In human plasma, the binding of clindamycin ranges from 60% to 94%, with the bound fraction decreasing as the total drug concentration increases. drugbank.commdpi.com

| Parameter | Finding for Clindamycin | Reference |

| Binding Range | 60% to 94% (Concentration-dependent) | drugbank.commdpi.com |

| Primary Binding Protein | Alpha-1-acid glycoprotein (B1211001) (AAG) | drugbank.commdpi.com |

| Effect of AAG Levels | Binding increases with higher AAG concentrations | nih.gov |

Enzyme Kinetics of Activating and Metabolizing Enzymes (e.g., Esterases, Cytochrome P450)

The biotransformation of this compound involves two critical enzymatic steps: the activation of the prodrug and the subsequent metabolism of the active clindamycin.

Research Findings:

Activation by Esterases/Phosphatases: Clindamycin 2-Phosphate is an inactive prodrug that requires in vivo hydrolysis to become active. This conversion is mediated by endogenous alkaline phosphatases, which are a type of esterase, present in plasma and other tissues. pfizer.comresearchgate.net This hydrolysis is a rapid and efficient process, ensuring swift conversion to the parent drug, clindamycin, after administration. researchgate.net The kinetics favor rapid activation of the 2-phosphate ester compared to other potential ester positions, such as the 3-phosphate. researchgate.net

Metabolism by Cytochrome P450: Once activated, clindamycin is primarily metabolized in the liver. In vitro studies using human liver and intestinal microsomes have identified the specific enzymes involved. fda.govresearchgate.netfda.gov

Primary Metabolizing Enzyme: Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the metabolism of clindamycin. fda.govresearchgate.net

Minor Metabolizing Enzyme: CYP3A5 also contributes to a lesser extent. fda.govresearchgate.net

Metabolites: The major metabolic pathways are S-oxidation, leading to the formation of clindamycin sulfoxide, and N-demethylation, which produces N-desmethylclindamycin. Both of these metabolites are considered inactive. researchgate.netnih.gov

| Process | Enzyme(s) | Compound | Action | Kinetic Notes |

| Activation | Alkaline Phosphatases (Esterases) | Clindamycin 2-Phosphate | Hydrolysis | Rapid in vivo conversion to active Clindamycin. pfizer.comresearchgate.net |

| Metabolism | CYP3A4 (major), CYP3A5 (minor) | Clindamycin | S-oxidation, N-demethylation | Forms inactive metabolites Clindamycin sulfoxide and N-desmethylclindamycin. fda.govresearchgate.net |

| Metabolism | CYP3A4 (major), CYP3A5 (minor) | Clindamycin-d3 | S-oxidation, N-demethylation | Kinetic isotope effect may slow the minor N-demethylation pathway if deuteration is on the N-methyl group. |

Mechanistic Investigations and Pharmacodynamic Studies in Vitro

Molecular Interactions with Bacterial Ribosomal Subunits

The primary target of clindamycin (B1669177) is the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.com Specifically, clindamycin acts on the large 50S ribosomal subunit. nih.govresearchgate.netstudy.com

Clindamycin binds with high affinity to the 23S rRNA of the 50S ribosomal subunit, near the peptidyl transferase center (PTC), which is responsible for forming peptide bonds. nih.govmedex.com.bdpnas.org Its binding site overlaps with those of other antibiotic classes, such as macrolides and streptogramins B, which can lead to cross-resistance. pfizer.comnih.gov

Chemical footprinting experiments have identified specific nucleotides involved in the interaction. Studies have shown that clindamycin protects nucleotides A2451 and A2602, located within the A-site of the catalytic center. nih.govresearchgate.net It also protects nucleotides A2058 and A2059, which are situated near the entrance of the peptide exit tunnel. nih.govresearchgate.netresearchgate.net Further kinetic analysis revealed that clindamycin initially interacts with the A-site and then isomerizes to a tighter complex, where it also strongly protects G2505, a key nucleotide in the P-site. nih.govresearchgate.netresearchgate.net This dual interaction with both A-site and P-site components underscores the complexity of its binding mechanism, which is more intricate than simple competitive inhibition. nih.govresearchgate.net

By binding to the 50S subunit, clindamycin sterically interferes with the proper positioning of aminoacyl-tRNA at the A-site and disrupts the alignment of tRNAs in the PTC. nih.govpnas.orgresearchgate.net This interference blocks the formation of peptide bonds and the subsequent elongation of the peptide chain. nih.govstudy.comnih.gov

Biochemical Inhibition Assays (e.g., Protein Synthesis Inhibition, Enzymatic Targets)

The inhibitory effect of clindamycin on bacterial protein synthesis can be quantified using various biochemical assays. In vitro translation systems, which can be performed in coupled transcription/translation reactions using either cell extracts or purified ribosomal components, are a primary method to demonstrate its mechanism of action. mdpi.com

In these assays, the synthesis of a reporter protein (e.g., luciferase) is measured in the presence and absence of the antibiotic. mdpi.com The inhibition of protein synthesis is detected by a reduction in the product, which can be visualized through the incorporation of radioactive or fluorescently labeled amino acids or by measuring the activity of the synthesized protein, such as the luminescence produced by luciferase. mdpi.com Toe-printing analysis, a technique that maps the exact position of drug-stalled ribosomes on an mRNA template, has shown that clindamycin arrests translation at the start codon, confirming its role as an inhibitor of early-stage elongation. asm.org These assays confirm that the fundamental biological activity of clindamycin is the inhibition of protein synthesis. nih.gov

In Vitro Susceptibility Profiling Against Microbial Pathogens (for active Clindamycin)

The efficacy of active clindamycin has been documented against a wide spectrum of bacterial pathogens. It is particularly active against Gram-positive aerobic bacteria and a broad range of anaerobic bacteria. nbinno.com In vitro susceptibility is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Below is a table summarizing the in vitro susceptibility of various microbial pathogens to clindamycin, with data compiled from different studies.

| Bacterial Species | Number of Isolates | MIC Range (mg/L) | Study Reference |

|---|---|---|---|

| Staphylococcus aureus (susceptible) | 86 | 0.06 - 0.25 | eur.nl |

| Staphylococcus aureus (resistant) | 12 | >5 | eur.nl |

| Bacteroides spp. (resistant) | - | ≥256 | nih.gov |

| Parabacteroides distasonis (resistant) | - | ≥256 | nih.gov |

| Cutibacterium acnes (acneic strains) | 33 | - | mdpi.com |

Note: The resistance rate for Cutibacterium acnes was reported as >41% in the referenced study. mdpi.com

Investigation of Pre-clinical Resistance Mechanisms to Lincosamides

Bacterial resistance to clindamycin and other lincosamides is a significant clinical concern. The most common mechanisms involve modification of the drug's target site on the ribosome. pfizer.comnih.gov

The predominant mechanism of resistance to clindamycin is conferred by erm (erythromycin ribosome methylase) genes. nih.govresearchgate.netaku.edu These genes encode methyltransferase enzymes that modify the 23S rRNA at the antibiotic's binding site. aku.edukoreascience.krnih.gov This methylation, typically occurring at nucleotide A2058, reduces the binding affinity of clindamycin, macrolides, and streptogramin B antibiotics to the ribosome, leading to a resistance phenotype known as MLSB. nih.govkoreascience.kr

This resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducer, like erythromycin). aku.edunih.gov Several erm genes have been identified in clinically relevant pathogens, with ermA, ermB, and ermC being the most common in staphylococci. koreascience.krnih.gov The presence of these genes can lead to clinical failure if clindamycin is used to treat an infection that appears susceptible in vitro but possesses the genetic capacity for inducible resistance. aku.edu

Efflux Pump Systems

In principle, a deuterium-labeled compound such as Clindamycin B-d3 2-Phosphate could be utilized in in vitro transport assays. In such an experimental setup, bacterial cells overexpressing specific efflux pumps would be exposed to the labeled compound. The concentration of this compound inside the bacteria and in the extracellular medium would be monitored over time, typically using mass spectrometry. This would allow researchers to determine if the compound is a substrate for the efflux pump. A lower intracellular accumulation of the labeled compound in cells with active efflux pumps, compared to control cells or cells treated with an efflux pump inhibitor, would indicate that this compound is actively transported out of the cell. However, at present, specific data from such studies involving this compound are not documented in scientific literature.

Table 1: Hypothetical Application of this compound in Efflux Pump Studies

| Experimental Approach | Expected Outcome | Data Interpretation |

|---|---|---|

| In vitro transport assay with bacterial cells | Quantification of intracellular and extracellular this compound | Determination of efflux pump substrate specificity |

| Comparison with and without efflux pump inhibitors | Increased intracellular accumulation in the presence of an inhibitor | Confirmation of active efflux |

Enzymatic Inactivation Mechanisms

Another prevalent mechanism of bacterial resistance to antibiotics is enzymatic inactivation. For lincosamides such as clindamycin, this can occur through the action of enzymes like lincosamide nucleotidyltransferases. These enzymes modify the antibiotic, rendering it ineffective. Isotopically labeled compounds are valuable tools for studying the kinetics and mechanisms of such enzymes.

The use of this compound in enzymatic assays would involve incubating the compound with purified resistance enzymes or bacterial cell extracts. The reaction progress could be monitored by techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect the parent compound and any modified products. The deuterium (B1214612) label would provide a unique mass signature, facilitating precise quantification and characterization of the enzymatic reaction. Despite the suitability of this approach, specific studies reporting the use of this compound to investigate enzymatic inactivation of clindamycin have not been identified in the available scientific literature.

Table 2: Potential Use of this compound in Enzymatic Inactivation Studies

| Assay Type | Measurement | Significance |

|---|---|---|

| In vitro enzyme kinetics assay | Rate of modification of this compound | Determination of enzyme efficiency and substrate affinity |

| Metabolite identification | Characterization of the structure of the inactivated compound | Elucidation of the enzymatic reaction mechanism |

Applications as a Probe in Biochemical Pathway Elucidation

Stable isotope-labeled compounds are widely used as tracers to elucidate biochemical pathways. researchgate.net this compound has the potential to be a valuable probe for studying the metabolic fate of clindamycin in various biological systems. When introduced into a cellular or whole-organism model, the deuterium-labeled clindamycin can be traced as it undergoes metabolic transformations.

This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of atoms through metabolic networks. researchgate.net By analyzing samples at different time points using mass spectrometry, researchers can identify and quantify metabolites of the drug, providing insights into its mechanism of action, bioactivation, and degradation pathways. While the application of stable isotope labeling in drug metabolism studies is a well-established field, specific research that utilizes this compound for the elucidation of biochemical pathways is not currently available in the public domain.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Clindamycin |

Computational and Theoretical Chemistry Applications to Clindamycin Analogues

Molecular Docking and Dynamics Simulations with Target Macromolecules (e.g., Ribosomes, Enzymes)

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to explore the interactions between a ligand, such as a clindamycin (B1669177) analogue, and its biological target at an atomic level. These methods are crucial for elucidating the mechanism of action and for the rational design of new, more effective derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For clindamycin analogues, the primary target is the 50S subunit of the bacterial ribosome, where it inhibits protein synthesis. rcsb.orgwikipedia.org Docking studies help to analyze the binding interactions between clindamycin derivatives and their drug targets. nih.gov By employing scoring functions, such as the LibDock score, researchers can systematically select optimal binding poses and filter potential drug candidates. nih.govnih.gov Studies have shown that clindamycin binds within the peptidyl transferase center of the 50S ribosomal subunit, interfering with the positioning of tRNAs and preventing peptide bond formation. rcsb.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to analyze the stability and dynamics of the ligand-receptor complex over time. These simulations provide a more realistic representation of the biological environment. nih.govmdpi.com For instance, MD simulations performed with software like GROMACS, using force fields such as AMBER99SB-ILDN, have been employed to scrutinize the dynamics of protein-ligand binding for clindamycin derivatives. nih.govmdpi.com Such simulations have been used to investigate novel targets beyond the ribosome, aiming to combat bacterial resistance. nih.govmdpi.com In one study, simulations identified four specific protein targets for clindamycin derivatives, including the cell division protein FtsZ. mdpi.comresearchgate.net Another study focusing on potential antitumor properties identified the adrenergic receptor β as a key target, with MD simulations confirming the stability of the complex. nih.gov

| Technique | Software/Method | Macromolecular Target | Key Findings | Reference |

|---|---|---|---|---|

| Molecular Docking | Discovery Studio (CHARMM, LibDock) | Various bacterial proteins | Identified potential binding partners based on high LibDock scores (>140), indicating strong binding affinity. | nih.gov |

| Molecular Dynamics | GROMACS, AMBER99SB-ILDN force field | Cell division protein FtsZ, β-lactamase | Confirmed stable binding of clindamycin derivatives to novel antibacterial targets, suggesting mechanisms to overcome resistance. | mdpi.com |

| Molecular Dynamics | GROMACS, AMBER99SB-ILDN force field | Adrenergic receptor β | Underscored the stability of the ligand-protein complex, suggesting a potential role in modulating immune responses in the tumor microenvironment. | nih.gov |

| Chemical Footprinting & Structure Modeling | N/A | 50S Ribosomal Subunit (A-site and P-site) | Identified two distinct binding sites for clindamycin within the peptidyl transferase center, explaining its complex inhibitory mechanism. | nih.gov |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Isotopic Effects

Quantum chemical calculations, based on solving the Schrödinger equation, provide fundamental insights into the electronic structure, stability, and reactivity of molecules. northwestern.eduwikipedia.org These methods can be applied to clindamycin analogues to understand their intrinsic properties, which govern their biological activity.

Electronic Structure and Reactivity: Quantum chemistry calculations can determine the distribution of electrons within a molecule, identifying regions that are electron-rich or electron-poor. mdpi.comresearchgate.net This information is vital for predicting how a molecule like Clindamycin B-d3 2-Phosphate will interact with its biological target. For example, electrostatic potential maps can highlight areas likely to participate in hydrogen bonding or other non-covalent interactions, which are critical for binding to the ribosome or metabolizing enzymes.

Isotopic Effects: The presence of deuterium (B1214612) (d3) in this compound introduces an isotopic effect that can be studied using quantum chemical methods. The primary kinetic isotope effect (KIE) occurs when a bond to the heavier isotope is broken in the rate-determining step of a reaction. nih.gov Deuterium substitution can slow down metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family, as the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond. nih.govnih.gov While specific quantum chemical studies on this compound are not widely published, the theoretical principles are well-established. semanticscholar.orgresearchgate.net Such calculations can predict the magnitude of the KIE, helping to design drugs with improved pharmacokinetic profiles by strategically replacing hydrogen with deuterium at sites of metabolic attack. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown or complex, ligand-based drug design methods become particularly valuable. researchgate.net Pharmacophore modeling is a cornerstone of this approach.

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. researchgate.net For clindamycin analogues, a pharmacophore model can be developed by superimposing a set of active molecules and identifying their common chemical features. researchgate.net

The known interactions of clindamycin with the 23S rRNA of the ribosomal 50S subunit provide a basis for defining these features. rcsb.orgwikipedia.org A pharmacophore model for lincosamides would likely include:

Hydrogen Bond Acceptors: Corresponding to the hydroxyl and amide oxygen atoms.

Hydrogen Bond Donors: From the hydroxyl and amide groups.

Hydrophobic/Aromatic Features: Representing the pyrrolidine (B122466) ring and other nonpolar moieties.

Once developed, this model serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophore, potentially leading to the discovery of novel antibacterial agents with similar mechanisms of action. polyu.edu.hk

In Silico Prediction of Metabolic Fate and Biotransformation Pathways

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is critical to avoid costly late-stage failures. In silico ADMET prediction models use computational algorithms to estimate these properties based on the molecule's structure. simulations-plus.commdpi.com

For clindamycin analogues, studies have utilized software like Discovery Studio to predict key ADMET properties. nih.govresearchgate.net These predictions can provide valuable insights:

Metabolism: Experimental studies have shown that clindamycin is primarily metabolized by the CYP3A4 enzyme, with minor contributions from CYP3A5, to form metabolites like clindamycin sulfoxide (B87167) and N-desmethylclindamycin. fda.govnih.govnih.gov In silico models aim to predict which CYP enzymes are likely to metabolize a new analogue and what the resulting metabolites will be. simulations-plus.com

Toxicity: Computational tools can predict potential liabilities such as hepatotoxicity or mutagenicity (Ames test). nih.govmdpi.com For one clindamycin derivative, ADMET predictions indicated low liver toxicity. nih.gov

Physicochemical Properties: Models can estimate properties like water solubility and plasma protein binding, which influence a drug's bioavailability and distribution. nih.gov

The deuteration in this compound is specifically designed to alter its metabolic fate. By slowing down CYP3A4-mediated metabolism at the deuterated position, the drug's half-life may be extended. In silico models, combined with quantum chemical calculations of the KIE, can help predict the extent of this metabolic switching and guide the design of next-generation analogues. nih.gov

| ADMET Property | Predicted Value/Outcome | Implication | Reference |

|---|---|---|---|

| Water Solubility (log(SW)) | -3.802 (at 25 °C) | Indicates solubility in water. | nih.gov |

| Cytochrome P450 2D6 Inhibition | -2.93908 | Predicted not to inhibit the CYP2D6 enzyme, reducing the risk of drug-drug interactions. | nih.gov |

| Hepatotoxicity | -16.0559 | Predicted to have the lowest toxicity to the liver among the tested compounds. | nih.gov |

| Plasma Protein Binding (PPB) | -5.27966 | Suggests that carrier proteins in the blood do not significantly affect the drug's efficacy. | nih.gov |

Applications of Clindamycin B D3 2 Phosphate in Biomedical Research

Reference Standard for Quality Control and Analytical Method Validation of Clindamycin (B1669177) and its Prodrugs